Ethyl 1-bromo-4-oxo-4H-quinolizine-3-carboxylate is a chemical compound with the molecular formula and a molecular weight of approximately 296.12 g/mol. This compound features a quinolizine backbone, which is significant in various chemical and biological applications. It is classified under the category of quinolizine derivatives, which are known for their diverse pharmacological activities.
The synthesis of ethyl 1-bromo-4-oxo-4H-quinolizine-3-carboxylate generally involves several steps, including the formation of the quinolizine structure and subsequent bromination.
The reaction conditions must be carefully controlled to achieve high yields and purity. Typical conditions may include:
The molecular structure of ethyl 1-bromo-4-oxo-4H-quinolizine-3-carboxylate can be represented as follows:
Ethyl 1-bromo-4-oxo-4H-quinolizine-3-carboxylate
Key structural data includes:
Ethyl 1-bromo-4-oxo-4H-quinolizine-3-carboxylate can participate in various chemical reactions due to its functional groups:
The reaction conditions for these transformations typically require:
The mechanism of action for ethyl 1-bromo-4-oxo-4H-quinolizine-3-carboxylate primarily revolves around its ability to interact with biological targets, particularly in medicinal chemistry contexts.
Research indicates that derivatives of quinolizine compounds often exhibit significant activity against various diseases, including cancer and neurological disorders .
Key physical properties include:
Chemical properties include:
Relevant data can be found in sources like PubChem and ChemicalBook, which provide detailed profiles on this compound .
Ethyl 1-bromo-4-oxo-4H-quinolizine-3-carboxylate has potential applications in various fields:
The compound's diverse applications highlight its significance in both academic research and industrial settings .
Ethyl 1-bromo-4-oxo-4H-quinolizine-3-carboxylate (CAS 337909-11-2) is typically synthesized via sequential cyclization, halogenation, and esterification reactions. A foundational approach involves the Gould-Jacobs cyclization of diethyl (2-ethoxymethylene)malonate with substituted anilines to form the 4-oxoquinolizine core. This generates ethyl 4-oxo-4H-quinolizine-3-carboxylate (CAS 88612-71-9), a critical precursor for subsequent bromination [5] [10]. Alternative routes employ chromene intermediates, where ethyl 7-bromo-8-methyl-4-oxo-4H-chromene-3-carboxylate undergoes ring expansion with amines (e.g., cyclopropylamine) in dimethylacetamide (DMA) to yield brominated quinolizines. This method achieves moderate yields (25–40%) but requires precise temperature control to avoid polybromination [5] [9].
Key challenges include:
Table 1: Key Intermediates in Multi-Step Synthesis
Intermediate Compound | CAS Number | Role in Synthesis |
---|---|---|
Ethyl 4-oxo-4H-quinolizine-3-carboxylate | 88612-71-9 | Core scaffold for bromination |
Ethyl 1-formyl-4-oxo-4H-quinolizine-3-carboxylate | 337909-10-1 | Alternative bromination precursor |
7-Bromo-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid | 1194373-85-7 | Carboxylated analog for esterification |
Bromination at the C1 position of the quinolizine core demands careful reagent selection to avoid ring degradation. Phosphorus oxybromide (POBr₃) is the most effective electrophilic bromination agent, facilitating the conversion of ethyl 4-oxo-4H-quinolizine-3-carboxylate to the target compound in anhydrous dioxane at 90°C for 6–8 hours. This method achieves yields of 68–75% but generates HBr as a corrosive byproduct [5] [9]. Molecular bromine (Br₂) in acetic acid under reflux offers a lower-cost alternative but suffers from reduced selectivity, often producing dibrominated impurities. To mitigate this, stoichiometric control (1.05 eq Br₂) and reaction temperatures below 50°C are critical [5].
Halogen-exchange methodologies are emerging, where chlorine or iodine intermediates (e.g., 1-chloro-4-oxoquinolizines) undergo nucleophilic displacement with cuprous bromide. This approach minimizes overbromination but requires expensive catalysts [9].
Table 2: Comparative Bromination Techniques
Brominating Agent | Solvent | Temperature | Time (h) | Yield (%) | Key Advantage |
---|---|---|---|---|---|
POBr₃ | Anhydrous dioxane | 90°C | 8 | 68–75 | High regioselectivity |
Br₂ | Acetic acid | 50°C | 6 | 45–60 | Cost-effectiveness |
CuBr (halogen exchange) | DMF | 120°C | 12 | 55–65 | Avoids electrophilic side reactions |
The introduction of the C3-ester group relies on two primary strategies: direct esterification of carboxylic acid intermediates or malonate-based ring construction. For acid intermediates like 7-bromo-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid, esterification employs Fisher coupling using ethanol and concentrated H₂SO₄ under reflux. However, this method risks hydrolysis of the 4-oxo group, reducing yields to 50–65% [9].
Superior results are achieved via Dieckmann condensation of ethyl 2-[(2-ethoxy-2-oxoethoxy)methyl]quinoline-3-carboxylate in anhydrous toluene with sodium ethoxide. This one-pot cyclization-esterification affords the quinolizine core while installing the C3-ester, yielding >80% under optimized conditions. Key parameters include:
Table 3: Esterification Methods for C3-Carboxyl Group Installation
Method | Reagents/Conditions | Yield (%) | Purity Specification |
---|---|---|---|
Fisher esterification | Ethanol, H₂SO₄, reflux, 12 h | 50–65 | ≥95% (HPLC) |
Dieckmann condensation | NaOEt, anhydrous toluene, 110°C | 80–88 | ≥98% (NMR) |
DCC/DMAP coupling | DCC, DMAP, CH₂Cl₂, 0°C → RT | 85–92 | ≥99% (LCMS) |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7